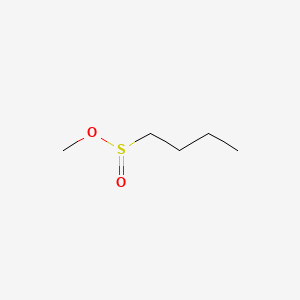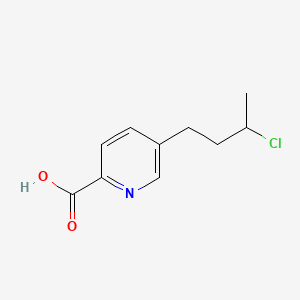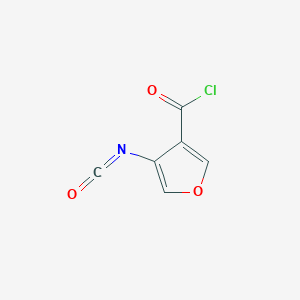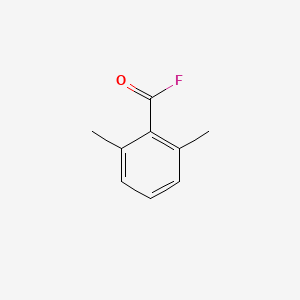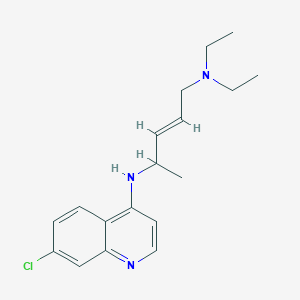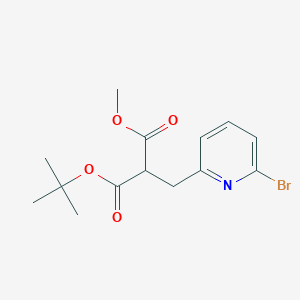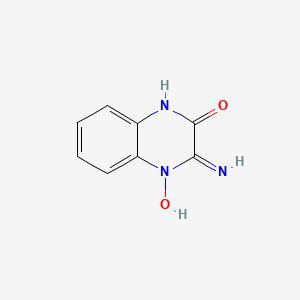
4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI): is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of an amino group at the 3-position and an oxide group at the 4-position makes this compound unique and interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) typically involves the following steps:
Starting Materials: The synthesis begins with quinoxaline derivatives.
Amination: The amino group at the 3-position is introduced through amination reactions, often using amines or ammonia under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline dioxides.
Reduction: Quinoxalinone derivatives with hydroxyl or hydrogen groups.
Substitution: Various substituted quinoxalinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antibiotics and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxide group can participate in redox reactions, influencing oxidative stress pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI)
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI)
Comparison:
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI): This compound has a methyl group instead of an amino group at the 3-position, which affects its reactivity and potential applications.
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI): The presence of multiple methyl groups in this compound makes it more hydrophobic and alters its interaction with biological molecules.
Uniqueness: The presence of both an amino group and an oxide group in 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) provides a unique combination of reactivity and potential biological activity, distinguishing it from other quinoxalinone derivatives.
Propiedades
Número CAS |
4949-18-2 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-hydroxy-3-imino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(12)10-5-3-1-2-4-6(5)11(7)13/h1-4,9,13H,(H,10,12) |
Clave InChI |
GDMJONXGAGJKNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N)N2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
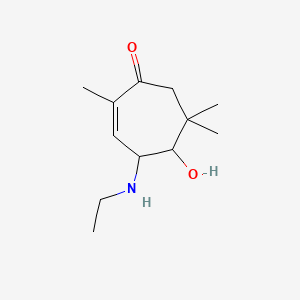
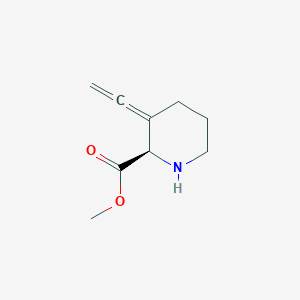
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
